molecular formula C18H11ClF3N5O B2574651 3-(4-chlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-22-2

3-(4-chlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2574651
CAS No.: 893914-22-2
M. Wt: 405.77
InChI Key: SDDSNKOBOXYXMZ-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core combining triazole and pyrimidinone rings. This scaffold is notable for its planar conjugation system, as observed in structurally related compounds . The molecule features a 4-chlorophenyl group at position 3 and a 4-(trifluoromethyl)benzyl substituent at position 6, both of which influence its physicochemical and pharmacological properties.

Structural studies of analogous triazolopyrimidinones (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one) reveal coplanar ring systems (maximum deviation: 0.021 Å) and dihedral angles between substituents (e.g., 87.74° between the triazolopyrimidinone core and a benzene ring), suggesting conformational rigidity that may impact binding selectivity .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5O/c19-13-5-7-14(8-6-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDSNKOBOXYXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and solvents is crucial to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Compounds containing triazole and pyrimidine structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, various triazole derivatives have shown effectiveness against a range of pathogens including Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values indicating potent activity . The specific compound is hypothesized to have similar bioactivity due to its structural characteristics.

Anticancer Properties
Recent studies have identified triazole derivatives as promising anticancer agents. The compound's ability to interfere with cellular processes involved in cancer proliferation has been highlighted in several investigations. For example, screening of drug libraries has shown that certain triazolo-pyrimidine compounds can inhibit tumor growth in multicellular spheroid models . This suggests that the compound may possess similar anticancer efficacy.

Pharmacological Insights

Mechanism of Action
The pharmacological profile of triazole compounds often involves the inhibition of enzymes critical to bacterial and fungal survival. For example, some triazoles inhibit the synthesis of ergosterol in fungi or disrupt bacterial DNA replication processes . The specific compound's mechanism may involve similar pathways, enhancing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Research on triazole derivatives indicates that modifications at specific positions can significantly enhance their bioactivity. The presence of a trifluoromethyl group is particularly noted for increasing potency against various bacterial strains . Thus, the unique structure of the compound could be leveraged to develop more effective therapeutics.

Case Studies and Research Findings

Study Findings Application
Blokhina et al. (2022)Investigated antifungal activity of triazole hybrids; compounds exhibited MIC values as low as 0.06 μg/mL against Candida albicans.Potential use as antifungal agents in clinical settings .
Walid Fayad (2019)Identified novel anticancer compounds through screening; highlighted the effectiveness of triazoles in inhibiting tumor growth in vitro.Development of new cancer therapies .
Mermer et al. (2020)Studied quinolone-triazole hybrids; found significant antibacterial activity against resistant strains with MIC values ranging from 0.125–8 μg/mL.Application in treating resistant bacterial infections .

Biological Activity

The compound 3-(4-chlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazolo-pyrimidine core structure that is known for its potential in medicinal chemistry. The presence of 4-chlorophenyl and trifluoromethyl groups enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that triazolopyrimidines exhibit significant antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacterial strains:

CompoundActivityMIC (μg/mL)
Triazolopyrimidine Derivative AMRSA1-8
Triazolopyrimidine Derivative BE. coli2-10
Triazolopyrimidine Derivative CC. albicans0.5-4

Studies have demonstrated that the presence of electron-withdrawing groups such as trifluoromethyl enhances antibacterial activity by stabilizing the compound's interaction with bacterial targets .

Antiviral Activity

The antiviral potential of triazolopyrimidines has also been explored. For example, compounds with similar structures have been evaluated for their ability to inhibit viral replication. In vitro studies showed that derivatives could exhibit moderate activity against influenza viruses, with effective concentrations (EC50) ranging from 20 to 50 μM .

Anticancer Activity

The anticancer properties of triazolopyrimidine derivatives are notable. Research has indicated that these compounds can induce apoptosis in cancer cells through various pathways:

  • Inhibition of cell proliferation : Studies have shown IC50 values as low as 15 μM against certain cancer cell lines.
  • Mechanism of action : The compounds may act by inhibiting key enzymes involved in DNA synthesis and repair .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes such as RNA polymerase and DNA topoisomerases.
  • Receptor Interaction : It may interact with specific cellular receptors involved in signal transduction pathways.
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds can induce oxidative stress in target cells .

Study 1: Antiviral Efficacy

In a study focused on antiviral efficacy against influenza A virus (H1N1), compounds similar to the target compound were tested for their cytopathic effects (CPE). The most effective derivative exhibited an EC50 value of 22.94 µM , highlighting the potential for developing antiviral agents based on this scaffold .

Study 2: Anticancer Potential

A recent study investigated the anticancer effects of a series of triazolopyrimidine derivatives in various cancer cell lines. The lead compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells (MCF-7). Mechanistic studies revealed that the compound triggered apoptosis via the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituents of the target compound with analogs from the literature:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Notes Reference ID
Target Compound 4-ClPh (3), 4-CF3Benzyl (6) C20H13ClF3N5O 443.80 Planar core; high lipophilicity (CF3) -
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one 4-ClPhO (5), iPr (6), Ph (3) C19H16ClN5O2 381.82 Dihedral angle: 87.74°; coplanar core
3-[4-(Trifluoromethoxy)phenyl]-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one 4-CF3OPh (3) C11H6F3N5O2 297.19 Smaller size; reduced steric hindrance
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl]methyl}-3-(3-FBenzyl)-triazolo[4,5-d]pyrimidin-7-one Oxadiazole (6), 3-FBenzyl (3) C22H18FN7O4 463.43 Oxadiazole enhances H-bond acceptor count (10)

Key Observations:

  • Steric Effects: The 4-chlorophenyl and benzyl groups introduce steric bulk, which may hinder binding in enzymes with narrow active sites compared to smaller analogs like the trifluoromethoxy derivative .

Pharmacological and Physicochemical Properties

  • Hydrogen-Bonding Capacity: The oxadiazole derivative () has 10 H-bond acceptors, exceeding the target compound’s count (~6), which may improve solubility but reduce membrane permeability .
  • Thermal Stability: The 4-chlorophenoxy analog () melts at 459 K, suggesting high thermal stability, a trait likely shared by the target compound due to structural similarity .
  • Crystallography: Monoclinic crystal systems (space group C2/c) are common in this class, as seen in (Z = 8, V = 3737 ų), indicating predictable packing patterns .

Q & A

Q. What synthetic routes are commonly employed for constructing the triazolo[4,5-d]pyrimidinone core?

The synthesis typically involves cyclization of precursors containing chlorophenyl and trifluoromethylbenzyl groups. Key steps include:

  • Thiadiazole/Pyrimidine Ring Formation : Cyclization using sulfur/nitrogen sources (e.g., thiourea derivatives) under catalytic conditions (e.g., acidic or basic media) .
  • Functional Group Introduction : Substituents like the 4-chlorophenyl group are introduced via nucleophilic aromatic substitution or Suzuki coupling .
  • Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF, DMSO) critically influence yield and regioselectivity .

Q. How is the crystal structure of this compound determined, and what structural insights are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Coplanarity Analysis : The triazolo-pyrimidinone ring system is nearly planar (max. deviation <0.03 Å), stabilizing conjugation and π-π interactions .
  • Dihedral Angles : The 4-chlorophenyl group forms a ~87° angle with the triazolo ring, influencing steric hindrance and binding affinity in biological systems .
  • Hydrogen Bonding : N–H···O and C–H···F interactions contribute to crystal packing .

Q. What safety precautions are recommended for handling this compound in the lab?

While specific hazard data is limited, general precautions include:

  • Ventilation : Use fume hoods due to potential respiratory irritants (e.g., trifluoromethyl groups) .
  • PPE : Gloves (nitrile) and goggles to avoid dermal/ocular exposure.
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

DoE integrates variables like temperature, solvent ratio, and catalyst loading:

  • Central Composite Design : Identifies nonlinear relationships; e.g., higher temperatures (>100°C) improve cyclization but may degrade sensitive substituents .
  • Response Surface Methodology : Maximizes yield (reported up to 68% for analogs) while minimizing byproducts (e.g., dimerization) .
  • Statistical Validation : ANOVA confirms significance of solvent polarity (p < 0.01) over reaction time .

Q. What methodologies are used to analyze conflicting biological activity data across structural analogs?

Contradictions in activity (e.g., antimicrobial vs. inactive analogs) are resolved via:

  • QSAR Modeling : Correlates substituent electronegativity (e.g., Cl, CF₃) with logP and IC₅₀ values .
  • Docking Studies : The 4-trifluoromethylbenzyl group shows enhanced hydrophobic binding in kinase pockets, while chlorophenyl groups may sterically hinder target engagement .
  • Metabolic Stability Assays : Microsomal half-life (t₁/₂) differences explain variability in in vivo efficacy .

Q. How do spectroscopic techniques (NMR, FTIR) resolve ambiguities in regiochemical assignments?

  • ¹H-¹³C HMBC : Correlates protons on the triazolo ring (δ 8.2–8.5 ppm) with carbonyl carbons (δ 165–170 ppm) to confirm connectivity .
  • FTIR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–F) validate functional group integrity .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., Cl vs. CF₃) .

Data Contradictions and Resolution

Q. Why do dihedral angles vary between similar triazolo-pyrimidinone derivatives?

Variations arise from:

  • Crystallization Solvents : Polar solvents (e.g., DMF) induce tighter packing, reducing dihedral angles by 5–10° compared to apolar solvents .
  • Substituent Effects : Bulky groups (e.g., isopropyl) increase torsional strain, altering ring planarity .

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